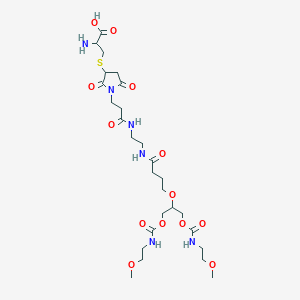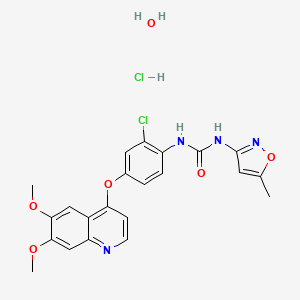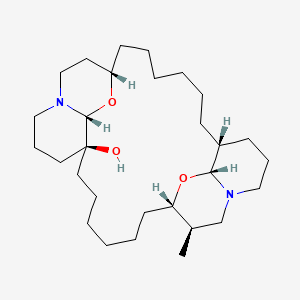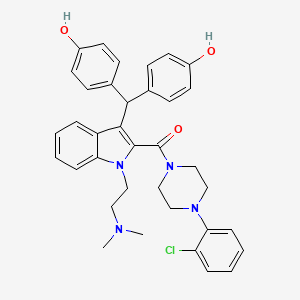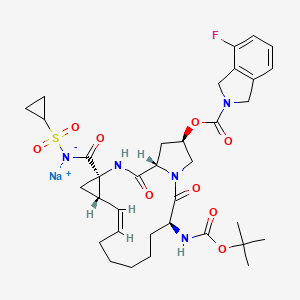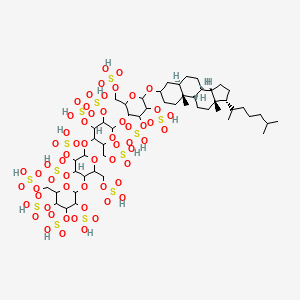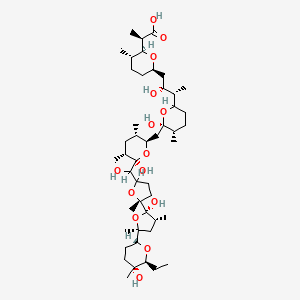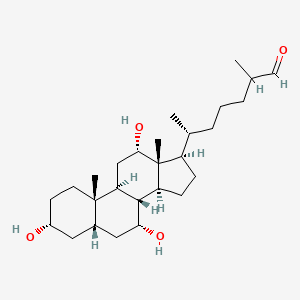
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al is a cholestanoid that is 5beta-cholestan-26-al substituted by hydroxy groups at positions 3, 7 and 12 respectively. It has a role as a human metabolite. It is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 26-oxo steroid, a cholestanoid and a steroid aldehyde. It derives from a hydride of a 5beta-cholestane.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al, also known as (3a, 5b, 7a, 12a)-3, 7, 12-trihydroxycholestan-26-al or 3α, 7α, 12α-trihydroxy-5β-cholestan-26-al, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is considered to be a bile acid lipid molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is considered to be a practically insoluble (in water) and relatively neutral molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is involved in bile acid biosynthesis pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and congenital bile acid synthesis defect type II pathway. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.
Aplicaciones Científicas De Investigación
Bile Acid Biosynthesis Studies
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al plays a critical role in the study of bile acid biosynthesis. Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, enabling the investigation of beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001). Dayal et al. (1976) and (1978) synthesized derivatives of 5beta-cholestane with the same trihydroxy configuration, providing crucial compounds for the study of cholic acid biosynthesis pathways (Dayal et al., 1976); (Dayal et al., 1978).
Stereospecificity in Bile Acid Biosynthesis
Gustafsson and Sjöstedt (1978) explored the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis using 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, demonstrating the specificities of microsomal hydroxylase systems (Gustafsson & Sjöstedt, 1978).
Metabolic Studies
The metabolism of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, a closely related compound, was studied by Hanson (1971) in patients with T-tube bile fistulas. This study revealed insights into the metabolic pathways of cholesterol and its conversion to bile acids in humans (Hanson, 1971).
Chemical Synthesis and Metabolism
Studies by Kuramoto et al. (1978) on the chemical synthesis of derivatives of 5beta-cholestane, including the trihydroxy configuration, provided important insights into the metabolism of these compounds in liver systems (Kuramoto et al., 1978).
Cholesterol Catabolism
Mendelsohn and Mendelsohn (1969) investigated the catabolism of cholesterol in vitro, finding that rat liver can metabolize cholesterol to forms of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, providing vital information on the catabolism pathways of cholesterol (Mendelsohn & Mendelsohn, 1969).
Propiedades
Número CAS |
3836-01-9 |
|---|---|
Nombre del producto |
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al |
Fórmula molecular |
C27H46O4 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h15-25,29-31H,5-14H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
USFJGINJGUIFSY-XZULNKEGSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
SMILES canónico |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
Otros números CAS |
3836-01-9 |
Descripción física |
Solid |
Sinónimos |
3 alpha,7-alpha,12 alpha-trihydroxy-5 beta-cholestan-26-al 3,7,12-trihydroxycholestan-26-al |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



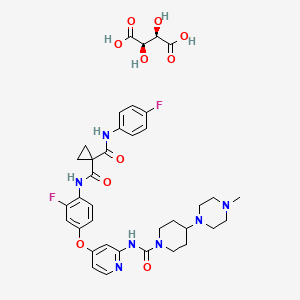
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
